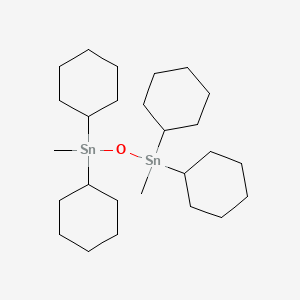
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane is an organotin compound known for its unique structural and chemical properties This compound is characterized by the presence of two tin atoms connected by an oxygen bridge, with each tin atom further bonded to two cyclohexyl groups and one methyl group
準備方法
The synthesis of 1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane typically involves the reaction of cyclohexyltin compounds with methylating agents under controlled conditions. One common method includes the reaction of cyclohexyltin trichloride with methyl lithium, followed by hydrolysis to form the desired distannoxane compound. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring high yield and purity.
化学反応の分析
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis and material science.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The cyclohexyl and methyl groups can be substituted with other organic groups, allowing for the synthesis of a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. Major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin derivatives.
科学的研究の応用
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of tin-based drugs.
Industry: The compound is used in the production of tin-based catalysts and materials, which are important in various industrial processes.
作用機序
The mechanism by which 1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin atoms can form bonds with organic molecules, facilitating reactions such as catalysis and synthesis. The oxygen bridge between the tin atoms also plays a role in stabilizing the compound and enhancing its reactivity.
類似化合物との比較
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane can be compared with other organotin compounds such as:
1,1,3,3-Tetramethyldistannoxane: Similar in structure but with methyl groups instead of cyclohexyl groups, leading to different reactivity and applications.
1,1,3,3-Tetraethyldistannoxane:
1,1,3,3-Tetraphenyldistannoxane: The presence of phenyl groups makes this compound more suitable for certain types of catalysis and organic synthesis. The uniqueness of this compound lies in its combination of cyclohexyl and methyl groups, which provide a balance of steric hindrance and reactivity, making it versatile for various applications.
特性
CAS番号 |
157945-62-5 |
|---|---|
分子式 |
C26H50OSn2 |
分子量 |
616.1 g/mol |
IUPAC名 |
dicyclohexyl-[dicyclohexyl(methyl)stannyl]oxy-methylstannane |
InChI |
InChI=1S/4C6H11.2CH3.O.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1H,2-6H2;2*1H3;;; |
InChIキー |
HJGDEWQJTFRLNS-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C1CCCCC1)(C2CCCCC2)O[Sn](C)(C3CCCCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
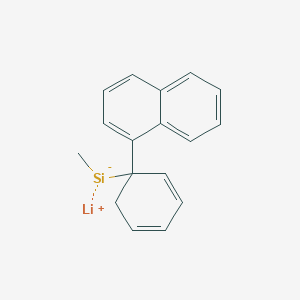


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
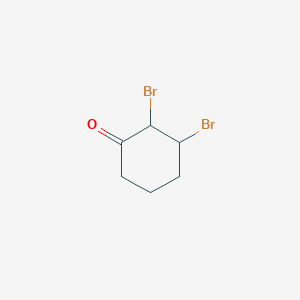
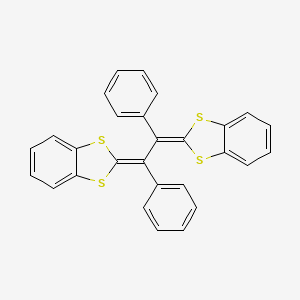
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)
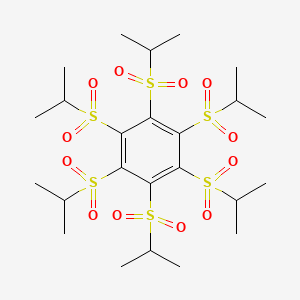
![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)


